Technical Guide: Synthesis and Characterization of Desulfated Aztreonam
Technical Guide: Synthesis and Characterization of Desulfated Aztreonam
Designation: Impurity D (EP/USP) | CAS: 102579-59-9 Role: Critical Quality Attribute (CQA) Reference Standard[1][2][3]
Executive Summary
This technical guide details the synthesis, isolation, and structural characterization of Desulfated Aztreonam (2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-[[(2S,3S)-2-methyl-4-oxo-3-azetidinyl]amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoic acid).[1][2][3]
In the context of drug development, Desulfated Aztreonam is not merely a degradation product; it is a critical process impurity arising from incomplete sulfonation during the commercial manufacturing of Aztreonam API.[4] Its presence serves as a sentinel for the efficiency of the
This guide moves beyond standard pharmacopeial descriptions, providing a rational synthetic workflow designed to generate high-purity reference material for analytical method validation.
Structural Basis & Retrosynthetic Logic[1][2][3][4]
The Chemical Divergence
The structural distinction between Aztreonam and its desulfated analog dictates the synthetic strategy.[3][4]
-
Aztreonam: Contains an electron-withdrawing
-sulfonic acid (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ) at position 1 of the azetidinone ring.[2][3] -
Desulfated Aztreonam: Contains a proton (
) at position 1.[2][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Retrosynthetic Analysis
Commercial synthesis of Aztreonam typically follows a "Sulfonation-First" strategy: the 3-amino-4-methyl-2-azetidinone core is sulfonated before side-chain acylation to activate the
To synthesize Desulfated Aztreonam specifically, we must invert this logic and utilize an "Acylation-First" strategy.[1] We couple the complex thiazole side chain directly to the unsulfonated azetidinone core.[1][4] This prevents the accidental formation of Aztreonam and ensures the N-1 position remains unsubstituted.[1]
Figure 1: Retrosynthetic logic contrasting the impurity synthesis (solid lines) with the commercial API route (dashed).
Experimental Protocol: Synthesis of Desulfated Aztreonam
Safety Warning:
Phase 1: Preparation of Activated Side Chain
Objective: Generate a reactive ester of the protected thiazole side chain to facilitate mild coupling without racemization.[1][3][4]
-
Starting Material: (Z)-2-(2-tritylaminothiazol-4-yl)-2-(1-t-butoxycarbonyl-1-methylethoxyimino)acetic acid.[1][2][3]
-
Activation: Dissolve 1.0 eq of the starting acid in dry Dichloromethane (DCM) at 0°C.
-
Reagents: Add 1.1 eq of
-Hydroxysuccinimide (HOSu) and 1.1 eq of DCC (Dicyclohexylcarbodiimide). -
Reaction: Stir at 0°C for 2 hours, then warm to room temperature (RT) for 4 hours. The formation of dicyclohexylurea (DCU) precipitate indicates reaction progress.[1][4]
-
Workup: Filter off the DCU. Concentrate the filtrate to obtain the NHS-active ester .[1][2]
Phase 2: Coupling to the Monobactam Core
Objective: Form the amide bond at C-3 of the azetidinone ring.[1][2][3]
-
Core Dissolution: Suspend (3S,4S)-3-amino-4-methyl-2-azetidinone (1.0 eq) in dry DMF.
-
Coupling: Add the NHS-active ester (from Phase 1) dropwise to the core suspension.[1][2][3]
-
Base: Add 1.2 eq of Triethylamine (TEA) or DIPEA to scavenge the released NHS-proton and ensure the C-3 amine is nucleophilic.[1][2][3]
-
Conditions: Stir at RT for 12–18 hours under Nitrogen.
-
Monitoring: Monitor by TLC (EtOAc/Hexane) or HPLC. The disappearance of the amine core confirms conversion.[1][4]
-
Isolation: Dilute with EtOAc, wash with water and brine (to remove DMF).[1][3][4] Dry over
and concentrate. Purify via silica gel column chromatography to yield the Protected Desulfated Aztreonam .
Phase 3: Global Deprotection
Objective: Remove Trityl and t-Butyl groups simultaneously without opening the
-
Cocktail Preparation: Prepare a solution of TFA:Anisole:DCM (50:5:45 v/v). Anisole acts as a carbocation scavenger to prevent re-alkylation of the thiazole ring.[1][4]
-
Reaction: Dissolve the protected intermediate in the cocktail at 0°C. Stir for 2–4 hours.
-
Caution: Do not allow the temperature to rise above 10°C initially, as the exotherm can degrade the
-lactam.[4]
-
-
Precipitation: Pour the reaction mixture slowly into cold Diethyl Ether (
) or Hexane. The product (Desulfated Aztreonam trifluoroacetate salt) will precipitate.[4][5]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Purification: Filter the solid. For analytical standard grade, purify via Preparative HPLC (C18, Water/Acetonitrile with 0.1% Formic Acid).[1][4] Lyophilize to obtain the white powder.[1][4]
Characterization & Structural Validation[1][2][3][6]
To validate the identity of Desulfated Aztreonam (Impurity D) and distinguish it from the parent API, the following multi-modal analysis is required.
Nuclear Magnetic Resonance (NMR)
The absence of the sulfonate group causes distinct chemical shift changes, particularly at the H-1 (NH) and H-3/H-4 positions.[1][2][3]
| Position | Aztreonam (API) | Desulfated Aztreonam (Impurity) | Mechanistic Explanation |
| N-1 (Lactam NH) | Absent | The desulfated ring has a proton on the nitrogen; API has | |
| H-3 (Lactam CH) | Slight upfield shift due to loss of electron-withdrawing sulfonate.[2][3] | ||
| H-4 (Lactam CH) | Upfield shift; H-4 is closer to the N-1 modification.[2][3] | ||
| Side Chain Methyls | Unaffected (distal from the core).[2][3][4] |
Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides the definitive confirmation of the molecular formula.[1][2][3]
-
Aztreonam Formula:
[2][3][4][6]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Desulfated Formula:
[2][3][4][6]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Observed Mass: Expect a peak at m/z 356.10 (Positive Mode).[1][4]
-
Mass Shift: A loss of exactly 80 Da (
) relative to Aztreonam (m/z 436).[2][3][4]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Infrared Spectroscopy (FT-IR)
-
-Lactam Carbonyl: The carbonyl stretch of the azetidinone ring is highly sensitive to ring strain and electronic substitution on the nitrogen.[3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Chromatographic Profiling (HPLC Method)[1][2][4][5][6][8]
For Quality Control (QC), Desulfated Aztreonam must be resolved from the API and the Open-Ring degradation products.[1][4]
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Waters Symmetry C18, 5µm, 4.6 x 250mm).[1][3][4]
-
Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (pH 2.5 with
).-
Note: Low pH suppresses the ionization of the carboxylic acids, improving retention.[4]
-
-
Gradient: 5% B to 40% B over 30 minutes.
Elution Order Logic:
-
Open-Ring Desulfated (Impurity V): Most polar (dicarboxylic acid, amine exposed).[1][2][3][4] Elutes first.
-
Aztreonam (API): Polar due to sulfonic acid and carboxylic acid.[1][3] Elutes mid-gradient.[1][3][4][7]
-
Desulfated Aztreonam (Impurity D): Less polar than API (loss of ionic sulfonate).[1][3][4] Elutes after Aztreonam.
Figure 2: Predicted Reverse-Phase HPLC elution profile based on polarity and ionization state.
References
-
PubChem. (n.d.).[1][3][4] Desulfated Aztreonam (Compound). National Library of Medicine.[1][4] Retrieved from [Link][1][2][3][4]
-
United States Pharmacopeia (USP). (2023).[1][2][3][4] Aztreonam Monograph: Related Compounds. USP-NF.[1][2][3] (Reference to standard USP methodology for Aztreonam Impurity D).
-
Guo, F., et al. (2022).[1][3][4] Isolation and structural characterization of eight impurities in aztreonam. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Google Patents. (2006).[1][4] Preparation of Aztreonam (US7145017B2).[1][3][4] Retrieved from
-
SynZeal. (n.d.). Aztreonam Impurities Reference Standards. Retrieved from [Link][1][2][3][4]
Sources
- 1. Open-ring desulfated aztreonam | C13H19N5O6S | CID 71587392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Desulfated Aztreonam | C13H17N5O5S | CID 71315833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Conjugation of Aztreonam, a Synthetic Monocyclic β-Lactam Antibiotic, to a Siderophore Mimetic Significantly Expands Activity Against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7145017B2 - Preparation of Aztreonam - Google Patents [patents.google.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. Isolation and structural characterization of eight impurities in aztreonam - PubMed [pubmed.ncbi.nlm.nih.gov]
